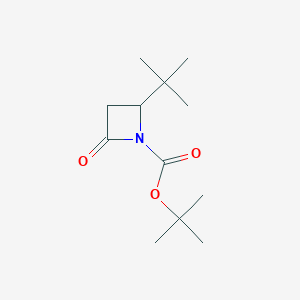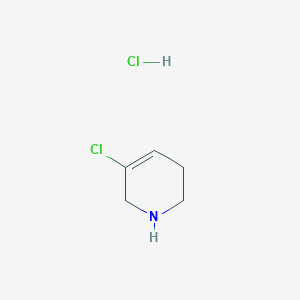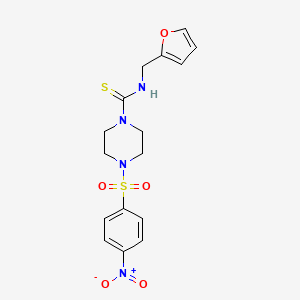
N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide, also known as FNPPC, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In particular, N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide has also been shown to inhibit the growth of various cancer cell lines, possibly by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide has been shown to have various biochemical and physiological effects. In particular, it has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide has several advantages for lab experiments, including its high purity and stability. However, one limitation of N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide. Another area of interest is the investigation of the mechanism of action of N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide, which could lead to the development of more targeted and effective treatments for inflammation, cancer, and bacterial infections. Additionally, the potential use of N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide as a pesticide in agriculture warrants further investigation.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide involves the reaction of 4-nitrobenzenesulfonyl chloride with piperazine-1-carbothioamide in the presence of sodium hydroxide. The resulting product is then reacted with furan-2-carbaldehyde to yield N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide has been studied for its potential use as a pesticide due to its ability to inhibit the growth of plant pathogenic fungi.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S2/c21-20(22)13-3-5-15(6-4-13)27(23,24)19-9-7-18(8-10-19)16(26)17-12-14-2-1-11-25-14/h1-6,11H,7-10,12H2,(H,17,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDUHYGYHKQUQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

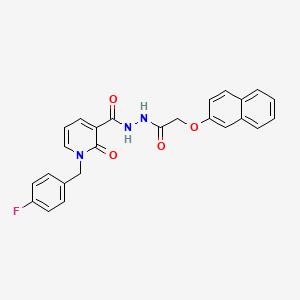


![Ethyl 4-{3-[(2,3-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2361832.png)
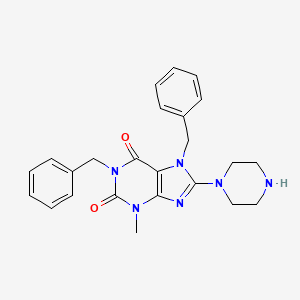
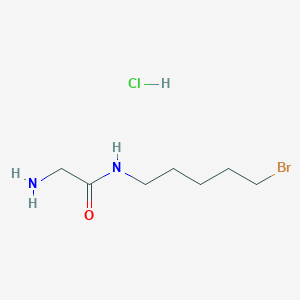
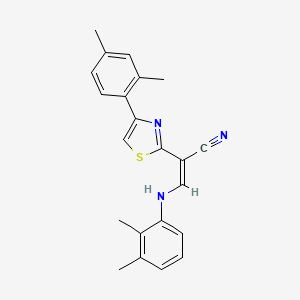
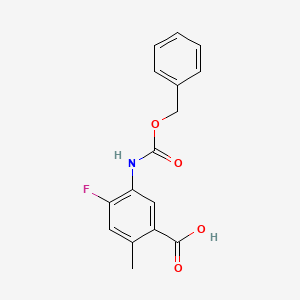
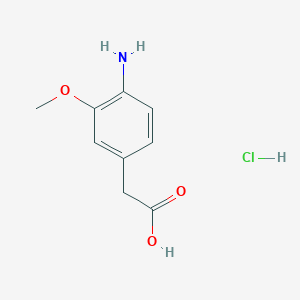

![[(2-Thienylmethyl)thio]acetic acid](/img/structure/B2361840.png)

